molecular formula C17H18N2O2S B12984015 2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-indole

2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-indole

Cat. No.: B12984015
M. Wt: 314.4 g/mol
InChI Key: ADHAMQGWZZBORV-UHFFFAOYSA-N
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Description

2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-indole is a chemical compound known for its significant applications in the pharmaceutical industry. It is structurally related to omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-indole typically involves the reaction of 3,5-dimethylpyridine with a suitable sulfinylating agent, followed by coupling with 5-methoxy-1H-indole. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize impurities, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced indole compounds, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-indole has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastric acid-related disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-indole involves the inhibition of the H+/K+ ATPase enzyme in the stomach lining, similar to omeprazole. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The compound binds to the enzyme’s active site, blocking its activity and preventing acid formation .

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-methoxy-1H-indole

InChI

InChI=1S/C17H18N2O2S/c1-11-6-12(2)16(18-9-11)10-22(20)17-8-13-7-14(21-3)4-5-15(13)19-17/h4-9,19H,10H2,1-3H3

InChI Key

ADHAMQGWZZBORV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CS(=O)C2=CC3=C(N2)C=CC(=C3)OC)C

Origin of Product

United States

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